Sodium N-lauroylalanine

Descripción general

Descripción

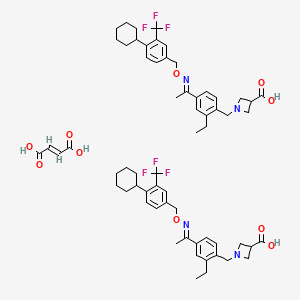

Sodium N-lauroylalanine is a fatty acid amide . It has a molecular formula of C15H28NO3.Na and a molecular weight of 293.38 .

Synthesis Analysis

Sodium N-lauroylalanine is synthesized from lauric acid, a medium-chain fatty acid, amidized with lysine and sodium methylate catalyst in a solvent mixture of 2-propanol and n-hexane . The optimization stage variables include the lysine to fatty acid molar ratio (2-4 M), solvent ratio (1-3 v/wLA), and catalyst concentration (3-7 w/wLA), with a temperature of 55°C and reaction time of 2 hours .Molecular Structure Analysis

The molecular structure of Sodium N-lauroylalanine is defined by its molecular formula C15H28NO3.Na . It has one defined stereocenter .Aplicaciones Científicas De Investigación

1. Formation of Vesicles and Dispersed Particles

Sodium N-lauroylalanine has been researched for its role in the spontaneous formation of vesicular, cubic, and hexagonal structures in mixed catanionic surfactant systems. These structures, characterized by cryogenic transmission electron microscopy (cryo-TEM), dynamic light scattering (DLS), and turbidity measurements, are significant due to their potential applications, including in biological fields (Rosa, Infante, Miguel, & Lindman, 2006).

2. Drug Delivery Applications

Studies have shown that catanionic aggregates formed with drugs and certain acids, such as lauric and capric acids, can be used to prolong drug release from gels. These aggregates exhibit properties that make them suitable for pharmaceutical applications, offering extended release of drugs (Dew, Bramer, & Edsman, 2008).

3. Interaction with Proteins

Research into the interactions between proteins like bovine serum albumin (BSA) and surfactants like Sodium N-lauroylalanine reveals insights into the binding patterns and mechanisms. Such studies are crucial for understanding the surfactant's role in various biological and pharmaceutical processes (Ghosh & Dey, 2015).

4. Biomimetic Synthesis of Calcium Carbonate

Sodium N-lauroylalanine has been used to control the crystallization of calcium carbonate, a process important in biomimetic materials science. The ability to influence the morphology of calcium carbonate particles opens up possibilities for material science and engineering applications (Li, 2008).

5. Corrosion Inhibition

The compound has demonstrated effectiveness as a corrosion inhibitor, particularly on reinforcing steel in concrete environments. This application is particularly relevant in construction and materials science, where corrosion resistance is crucial (Chang-jian, 2009).

6. Surfactant Properties and Synthesis

Studies on the synthesis and characterization of Sodium N-lauroylalanine, including its surfactant properties, provide insights useful in the fields of chemistry and industrial applications. Understanding its properties can lead to the development of more efficient and environmentally friendly surfactants (Yan, 2001).

Propiedades

IUPAC Name |

sodium;(2S)-2-(dodecanoylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUXMTKAILZVTA-ZOWNYOTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204101 | |

| Record name | Sodium N-lauroylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium N-lauroylalanine | |

CAS RN |

55535-58-5 | |

| Record name | Sodium N-lauroylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055535585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-lauroylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM N-LAUROYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNM2WU329B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

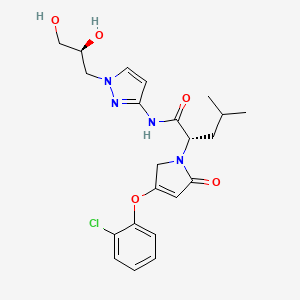

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)

![5-[2,3-Bis(Chloranyl)phenyl]-2-[(3~{r},5~{s})-3,5-Dimethylpiperazin-1-Yl]pyrimidin-4-Amine](/img/structure/B610829.png)

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)